1-(3-Ethoxy-2-iodophenyl)propan-2-one
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Overview
Description
1-(3-Ethoxy-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C11H13IO2 and a molecular weight of 304.12 g/mol . This compound is characterized by the presence of an ethoxy group, an iodine atom, and a propan-2-one moiety attached to a phenyl ring. It is a versatile intermediate used in various chemical syntheses and research applications.
Preparation Methods
The synthesis of 1-(3-Ethoxy-2-iodophenyl)propan-2-one typically involves the iodination of a suitable precursor followed by the introduction of the ethoxy group. One common method is the iodination of 3-ethoxyacetophenone using iodine and a suitable oxidizing agent. The reaction conditions often involve the use of solvents like acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
1-(3-Ethoxy-2-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Ethoxy-2-iodophenyl)propan-2-one is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-2-iodophenyl)propan-2-one depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. The ethoxy group can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar compounds to 1-(3-Ethoxy-2-iodophenyl)propan-2-one include:
1-(3-Methoxy-2-iodophenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Ethoxy-2-bromophenyl)propan-2-one: Similar structure but with a bromine atom instead of iodine.
1-(3-Ethoxy-2-chlorophenyl)propan-2-one: Similar structure but with a chlorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which provides distinct reactivity and selectivity in various chemical reactions compared to its bromine or chlorine analogs.
Properties
Molecular Formula |
C11H13IO2 |
---|---|
Molecular Weight |
304.12 g/mol |
IUPAC Name |
1-(3-ethoxy-2-iodophenyl)propan-2-one |
InChI |
InChI=1S/C11H13IO2/c1-3-14-10-6-4-5-9(11(10)12)7-8(2)13/h4-6H,3,7H2,1-2H3 |
InChI Key |
MEWDPMZPDXZNKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1I)CC(=O)C |
Origin of Product |
United States |
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